1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a piperazine ring modified by a 2-(4-chlorophenoxy)ethyl chain. Its molecular formula is C24H24Cl2N6O, with a molecular weight of 483.4 g/mol and a precise mass of 482.1388 .
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O/c25-19-3-1-18(2-4-19)16-32-24-22(15-29-32)23(27-17-28-24)31-11-9-30(10-12-31)13-14-33-21-7-5-20(26)6-8-21/h1-8,15,17H,9-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKJIQWHHHWOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known by its CAS number 612523-94-1, is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C24H24Cl2N6O, with a molar mass of 483.39 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H24Cl2N6O |
| CAS Number | 612523-94-1 |
| Molar Mass | 483.39 g/mol |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit specific pathways involved in cancer cell proliferation. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, suggesting its role as a cytotoxic agent.
Case Study: Inhibition of Cancer Cell Lines
In a study conducted on human breast cancer cells (MCF-7), the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) makes it a candidate for further exploration in treating cognitive decline.
Research Findings: AChE and MAO Inhibition
In vitro assays revealed that the compound inhibited AChE activity with an IC50 value of 15 µM, comparable to standard inhibitors like Donepezil. Additionally, it demonstrated moderate MAO-B inhibition (IC50 = 25 µM), indicating potential benefits in managing Alzheimer's disease.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- AChE Inhibition : Reduces the breakdown of acetylcholine, enhancing cholinergic neurotransmission.
- MAO Inhibition : Decreases the degradation of monoamines, potentially improving mood and cognitive function.
- Apoptotic Pathways : Induces programmed cell death in cancer cells via mitochondrial pathways.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of the compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver (CYP450) |
| Excretion | Renal |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Observations :
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
Key Observations :
- The chloromethyl group () offers synthetic versatility for further functionalization, critical in drug discovery .
Preparation Methods
Iodine-Catalyzed Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold is efficiently synthesized via a one-pot iodine-catalyzed reaction between 5-aminopyrazoles and bisimine derivatives. For example, 1,3-diphenyl-1H-5-aminopyrazole reacts with N,N'-bis(arylmethylidene)arylmethanes in dimethyl sulfoxide (DMSO) at 80°C with 10 mol% iodine, achieving yields of 66–85% within 2–5.5 hours. The mechanism involves iodine-mediated imine activation, nucleophilic attack, and aromatization (Scheme 1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Iodine (10 mol%) |
| Solvent | DMSO |
| Temperature | 80°C |
| Reaction Time | 2–5.5 hours |
| Yield Range | 66–85% |
One-Flask Vilsmeier-Heterocyclization
An alternative method employs PBr₃ in N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which facilitates the reaction of 5-aminopyrazoles with hexamethyldisilazane. This approach yields pyrazolo[3,4-d]pyrimidines in up to 91% efficiency under reflux conditions (70–80°C, 3–5 hours). The procedure avoids intermediate isolation, making it scalable for industrial applications.
Key Advantages
-
High Yield : 91% for unsubstituted derivatives.
-
Broad Substrate Scope : Tolerates electron-withdrawing (e.g., -Cl, -NO₂) and donating (-CH₃) groups on aryl rings.
Functionalization of the Pyrazolo[3,4-d]pyrimidine Core
Introduction of the 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced via nucleophilic substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine core. Using 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours achieves >80% substitution.
Reaction Scheme
Piperazine Side Chain Installation
The piperazine segment is incorporated through a two-step alkylation-amination sequence:
-
Alkylation : Reaction of 4-(2-chloroethyl)morpholine with the pyrazolo[3,4-d]pyrimidine core in ethanol at 25°C for 24 hours.
-
Amination : Substitution with 4-(2-(4-chlorophenoxy)ethyl)piperazine using KI and triethylamine in ethyl acetate at 80°C.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl acetate, KI, 25–80°C, 10–15 hours | 54 mg |
| 2 | Triethylamine, HCl work-up, diisopropyl ether | 54% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Functional Group Compatibility
-
Electron-Deficient Aromatics : Halogenated benzyl groups require longer reaction times but achieve higher yields (e.g., 85% for 4-chlorobenzyl).
-
Piperazine Derivatives : Steric hindrance from the 2-(4-chlorophenoxy)ethyl group necessitates elevated temperatures (80°C) for complete substitution.
Challenges and Optimization Strategies
Byproduct Formation
Side reactions during piperazine installation generate dimers or over-alkylated products. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
